Ethyl cyanate
Description
Contextual Significance in Fundamental Chemical Studies
In the realm of fundamental chemical studies, ethyl cyanate (B1221674) is a key substrate for investigating reaction mechanisms and molecular structures. Its relatively simple structure allows for detailed spectroscopic and computational analysis, providing insights that can be extrapolated to more complex cyanate esters. aip.org The ambident nature of the cyanate ion, which can react through either the oxygen or nitrogen atom, makes the study of alkyl cyanates like ethyl cyanate crucial for understanding the factors that govern regioselectivity in nucleophilic substitution reactions. researchgate.net
Historical Trajectories in Cyanate Ester Chemistry
The exploration of cyanate esters dates back to the 19th century, with early work focusing on the synthesis and reactivity of inorganic cyanates. The synthesis of organic cyanates, including simple alkyl cyanates, followed as chemists began to explore the reactions of cyanic acid and its salts with organic halides. While specific historical accounts detailing the first synthesis of this compound are scarce, the general development of cyanate ester chemistry laid the groundwork for its eventual characterization. A significant milestone in the broader field was the development of synthetic routes to aryl cyanate esters, which gained prominence for their application in polymer science. rsc.org
Scope and Relevance of Contemporary this compound Research
Contemporary research on this compound, though not as extensive as for other organic nitriles, continues to be relevant in several areas. It is sometimes observed as a transient intermediate or a degradation product in various chemical processes. nih.gov For instance, its formation has been noted in studies related to the degradation of certain benzene (B151609) dye intermediates. rsc.org Furthermore, computational chemistry studies periodically utilize this compound as a model system to investigate conformational preferences and reaction energetics within the cyanate ester family.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₅NO |
| Molecular Weight | 71.08 g/mol |
| CAS Number | 627-48-5 |
| Boiling Point | ~124 °C (estimated) |
| Density | ~0.890 g/cm³ |
| Refractive Index | ~1.3788 |
Note: Some physical properties are estimated due to limited experimental data in readily available literature. chem960.com
Research Findings
Detailed experimental studies specifically focused on this compound are limited. However, its spectroscopic properties have been a subject of investigation. Vibrational spectra, including infrared and Raman data, have been analyzed to understand its molecular structure and bonding. aip.org Computational studies have complemented these experimental findings by providing insights into the molecule's conformational analysis and the energy barriers associated with its isomerization and decomposition pathways.
The reactivity of this compound is intrinsically linked to the electrophilic carbon of the cyanate group and the potential for nucleophilic attack at either the oxygen or nitrogen atom. While not as extensively studied as other cyanating agents, its reactions provide fundamental insights into the behavior of the cyanate functional group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl cyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-5-3-4/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBPSENIJJPTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336424 | |
| Record name | Ethyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-48-5 | |
| Record name | Cyanic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Cyanate
Laboratory-Scale Preparation Routes
The small-scale synthesis of ethyl cyanate (B1221674) in a laboratory setting can be achieved through several distinct routes, each with its own set of reactants and conditions.
Nucleophilic Substitution Reactions of Cyanate Ions with Ethyl Halides
The reaction between ethyl halides and cyanate ions represents a fundamental approach to the formation of ethyl cyanate. This nucleophilic substitution reaction is influenced by the nature of the cation in the cyanate salt and the reaction conditions. While alkali metal cyanates often lead to the formation of isocyanates, the use of silver cyanate can favor the formation of the cyanate ester.
The ambident nature of the cyanate ion (OCN⁻) allows for attack from either the oxygen or the nitrogen atom. The choice of cation and solvent plays a crucial role in directing the regioselectivity of the reaction. For instance, the reaction of an ethyl halide with silver cyanate can yield a mixture of this compound and ethyl isocyanate. The separation of these isomers is a critical step in obtaining pure this compound through this method.
Reactions Involving Hydrogen Cyanide and Catalytic Systems
The direct synthesis of this compound from hydrogen cyanide and ethanol (B145695) is a potential route, though it requires specific catalytic systems to proceed efficiently. This method, in theory, involves the activation of the O-H bond of ethanol and the C-H bond of hydrogen cyanide to facilitate the formation of the this compound molecule. Catalysts for such a reaction would need to promote the desired esterification while avoiding the formation of byproducts. Research in this area focuses on developing selective and efficient catalysts that can enable this direct conversion under controlled conditions.
Thermolytic Approaches from Thiatriazole Intermediates
A notable laboratory-scale synthesis of this compound involves the thermal decomposition of 5-ethoxy-1,2,3,4-thiatriazole. This method provides a pathway to high-purity this compound. The process involves dissolving the 5-ethoxy-1,2,3,4-thiatriazole in a dry, inert solvent such as ether and maintaining the solution at a controlled temperature, typically around 20°C, for an extended period. scispace.com
During this time, the thiatriazole intermediate undergoes decomposition, leading to the evolution of nitrogen gas and the precipitation of sulfur. The resulting ethereal solution contains this compound. Careful removal of the solvent under vacuum yields the desired product. It has been reported that this method can produce this compound with a purity of up to 97%, with a minor amount of ethyl isocyanate as the primary impurity. scispace.com The yield of purified this compound can be as high as 91%. scispace.com
Table 1: Experimental Data for Thermolytic Synthesis of this compound scispace.com
| Reactant | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Purity (%) |
| 5-Ethoxy-1,2,3,4-thiatriazole | Dry Ether | 20 | 16 | This compound | ~97 |
Controlled Reactions of Ethyl Chloroformate with Alkali Metal Cyanates
This compound can also be prepared through the reaction of ethyl chloroformate with an alkali metal cyanate, such as sodium cyanate. This reaction is a nucleophilic acyl substitution where the cyanate ion displaces the chloride from the ethyl chloroformate.
The reaction is typically carried out in an inert solvent. The choice of solvent and reaction temperature is crucial to control the reaction rate and minimize the formation of byproducts. The progress of the reaction can be monitored to ensure the complete conversion of the starting materials. Upon completion, the inorganic salts are removed by filtration, and the this compound is isolated from the reaction mixture, often through distillation under reduced pressure to prevent thermal decomposition.
Industrial-Scale Synthetic Strategies
The large-scale production of this compound necessitates cost-effective and efficient synthetic methods that can be safely implemented in an industrial setting.
Reaction Pathways and Mechanisms of Ethyl Cyanate
Fundamental Reactivity and Electrophilicity of the Cyanate (B1221674) Moiety
The reactivity of ethyl cyanate is fundamentally governed by the electronic characteristics of the cyanate group (-OCN). The cyanate ion (OCN⁻) is a resonance-stabilized anion, with contributing structures that place a negative charge on the oxygen or nitrogen atoms and delocalize the pi electrons across the O-C-N framework. wikipedia.org When the oxygen is bonded to an ethyl group, as in this compound, the carbon atom of the cyanate moiety becomes highly electrophilic.
This electrophilicity arises from two primary factors:
Inductive Effect: The oxygen atom is highly electronegative, pulling electron density away from the adjacent carbon atom.
Resonance: The resonance structures of the cyanate group show that the central carbon atom can bear a partial positive charge, making it a prime target for nucleophilic attack. wikipedia.orgrsc.org
The linear structure of the cyanate group, with the atoms arranged as C₂H₅-O-C≡N, features a carbon-nitrogen triple bond. wikipedia.org This arrangement makes the carbon atom susceptible to addition reactions, similar to but distinct from, the chemistry of its isomer, ethyl isocyanate (C₂H₅NCO). rsc.org The electrophilic carbon is the key to the diverse reactions of this compound, including additions, substitutions, and cleavage reactions.
Nucleophilic Addition and Substitution Reactions
The electrophilic carbon of the cyanate group readily reacts with a variety of nucleophiles. These reactions typically proceed via nucleophilic addition to the carbon-nitrogen triple bond, often followed by rearrangement or elimination steps.
The reaction of cyanates with alcohols, known as alcoholysis, is a fundamental pathway for the synthesis of carbamates (urethanes). kuleuven.bescbt.com While the reaction is more commonly studied for isocyanates, this compound also reacts with alcohols. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the cyanate group.
Table 1: Alcoholysis of this compound
| Reactants | Nucleophile | Key Intermediate | Product |
|---|
Aminolysis, the reaction with amines, is another cornerstone of cyanate reactivity, leading to the formation of substituted ureas. Primary and secondary amines act as potent nucleophiles, with the lone pair of electrons on the nitrogen atom attacking the electrophilic cyanate carbon. unibo.itacs.org
The mechanism is initiated by the nucleophilic addition of the amine to the C≡N triple bond. This forms a highly reactive, unstable intermediate that rapidly rearranges to the more stable urea (B33335) structure. This reaction is of great importance in the synthesis of various chemical compounds and polymers. unibo.itacs.org
Table 2: Aminolysis of this compound
| Reactants | Nucleophile | Key Intermediate | Product |
|---|
Thiols (R'-SH) can also act as nucleophiles, reacting with the cyanate group in a manner analogous to alcohols and amines. The reaction of this compound with a thiol leads to the formation of thiolcarbamates (or thiourethanes). The sulfur atom of the thiol is a soft nucleophile that attacks the electrophilic carbon of the cyanate. cdnsciencepub.com
The reaction between isocyanates and thiols is a well-established "click" reaction due to its efficiency and high yield. acs.orgrsc.org A similar reactivity is expected for this compound. The initial addition of the thiol across the C≡N bond forms an intermediate that subsequently rearranges to the final thiolcarbamate product. This reaction pathway is valuable for creating sulfur-containing polymers and functional materials.
Table 3: Reaction of this compound with Thiols
| Reactants | Nucleophile | Key Intermediate | Product |
|---|
The cyanide ion (CN⁻) is a powerful carbon-based nucleophile that can react with this compound. thieme-connect.debyjus.com This reaction involves the nucleophilic attack of the cyanide ion on the electrophilic carbon of the cyanate group. chemtube3d.comwikipedia.orgyoutube.com This type of cyanation reaction is a potent tool for forming new carbon-carbon bonds. wikipedia.org
The addition of the cyanide ion to the cyanate moiety is expected to form a reactive anionic intermediate. The precise structure and fate of this intermediate, potentially a cyanomethyl carbamate (B1207046) precursor, would depend on the reaction conditions, including the solvent and counter-ion present. This reaction pathway offers a route to more complex nitrogen-containing compounds.
Table 4: Reaction of this compound with Cyanide Ions
| Reactants | Nucleophile | Proposed Intermediate | Potential Product Class |
|---|
Hydrolytic Cleavage Mechanisms: Pathways to Ethyl Alcohol and Cyanic Acid
Hydrolysis is the cleavage of a compound by reaction with water. This compound can undergo hydrolysis under either acidic or basic conditions, leading to the formation of ethyl alcohol and cyanic acid (HNCO). libretexts.org This reaction represents the cleavage of the ester-like C-O bond.
In acidic hydrolysis, the cyanate group is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethyl alcohol yield cyanic acid. libretexts.org
In basic hydrolysis, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the cyanate carbon. libretexts.org This also forms a tetrahedral intermediate. Proton abstraction from a water molecule and subsequent elimination of the ethoxide ion (C₂H₅O⁻), which is then protonated to ethyl alcohol, yields the cyanate ion (OCN⁻), the conjugate base of cyanic acid.
Cyanic acid itself is unstable in aqueous solution and can further hydrolyze to ammonia (B1221849) and carbon dioxide. cdnsciencepub.com
Table 5: Hydrolysis of this compound
| Condition | Catalyst | Initial Step | Products |
|---|---|---|---|
| Acidic | H⁺ | Protonation of cyanate nitrogen | Ethyl Alcohol, Cyanic Acid |
Oxidative Transformations to Corresponding Nitriles
The oxidation of this compound can lead to the formation of nitriles. While direct oxidation pathways for this compound are not extensively detailed in the provided search results, the transformation of similar compounds provides insight. Generally, the conversion of aldehydes to nitriles can be achieved through various oxidative methods. For instance, aldehydes can be converted to nitriles using reagents like iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net Another approach involves the aerobic oxidative conversion of alcohols to nitriles, mediated by a copper/TEMPO catalyst system. acs.orgorganic-chemistry.org These methods often proceed through an aldoxime intermediate which is then dehydrated to the nitrile. organic-chemistry.org A copper-promoted cleavage of a coordinated cyanide anion has also been reported as a pathway to synthesize nitriles from aldehydes. organic-chemistry.org
Reductive Pathways to Amines
This compound can be reduced to form amines. The reduction of a nitrile group, such as in ethyl cyanide, to a primary amine (ethylamine) is a well-established transformation. doubtnut.com This can be achieved through methods like catalytic hydrogenation or using strong reducing agents such as lithium aluminum hydride (LiAlH4). libretexts.orgmasterorganicchemistry.com Another synthetic route involves the conversion of an alkyl halide to a nitrile via an SN2 reaction with a cyanide anion, followed by reduction. libretexts.org Reductive amination of aldehydes and ketones also serves as a versatile method for synthesizing primary, secondary, and tertiary amines. libretexts.org The von Braun reaction, which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide, can lead to a cyanamide (B42294) that is subsequently hydrolyzed or reduced to a secondary amine. nih.gov
Unimolecular Decomposition and Isomerization Reactions
This compound undergoes several unimolecular reactions upon heating, including decomposition and isomerization. These transformations are often competitive and temperature-dependent.
Thermal Decomposition Pathways: Isocyanate Formation (Ethyl Isocyanate and Cyanic Acid)
When heated, primary alkyl cyanates like this compound can isomerize to the more stable ethyl isocyanate. This rearrangement involves the migration of the ethyl group from the oxygen atom to the nitrogen atom. Computational studies have shown that the isomerization of this compound to ethyl isocyanate is a feasible reaction pathway. rsc.orgresearchgate.net The formation of cyanic acid (HOCN) and its more stable tautomer, isocyanic acid (HNCO), can also occur during the thermal decomposition of alkyl cyanates. acs.orgwikipedia.org Tert-butyl cyanate, for example, readily decomposes to isobutene and isocyanic acid. acs.org
Thermal Decomposition Pathways: Elimination Reactions (Ethylene and Hydrogen Cyanide)
In addition to isomerization, this compound can undergo elimination reactions at elevated temperatures to produce ethylene (B1197577) and hydrogen cyanide (HCN). ornl.gov This pathway is a form of retro-ene reaction. acs.org The pyrolysis of related nitriles, such as acetonitrile, also yields hydrogen cyanide and methane (B114726) as major products. ornl.gov The thermal decomposition of cyanuric acid, a trimer of isocyanic acid, quantitatively generates hydrocyanic acid. bts.gov
Unimolecular Retro-ene Decomposition Kinetics
The unimolecular retro-ene decomposition of this compound is a significant thermal reaction pathway. Computational studies using G3(MP2) and MP2/6-311++G** methods have investigated the kinetics of this reaction. rsc.orgresearchgate.net The retro-ene decomposition is found to be more feasible than the cyanate-to-isocyanate isomerization, proceeding through a pathway with a lower activation barrier. rsc.orgresearchgate.netresearchgate.net The calculated activation barrier for the retro-ene formation of HNCO from this compound is 26 kcal/mol. acs.org The kinetics of this decomposition are influenced by factors such as Pauli exchange-type repulsions. rsc.orgresearchgate.net
Cyanate-to-Isocyanate Isomerization Studies
The isomerization of this compound to ethyl isocyanate has been the subject of kinetic and mechanistic studies. researchgate.net This rearrangement can be influenced by the solvent polarity and can be autocatalyzed by the ethyl isocyanate product. researchgate.net In some solvents, the reaction is proposed to proceed through a solvent-separated ion pair. researchgate.net Computational studies have determined that the barrier for the researchgate.netresearchgate.net-rearrangement of benzyl (B1604629) cyanate is 25 kcal/mol, indicating the unstable nature of such cyanates. acs.org The isomerization of aryl cyanurates to isocyanurates has also been observed, sometimes proceeding through a hybrid ring structure. scirp.org
Spectroscopic Characterization and Conformational Analysis of Ethyl Cyanate
Advanced Spectroscopic Techniques for Structural Elucidation
A variety of sophisticated spectroscopic methods have been instrumental in characterizing ethyl cyanate (B1221674) and its related compounds. These techniques provide insights into the molecule's purity, decomposition pathways, and reaction kinetics.
Mass Spectrometry (MS) for Purity Assessment and Decomposition Product Identification
Mass spectrometry is a powerful tool for determining the purity of chemical compounds and identifying products formed during their decomposition. gtfch.org In the context of cyanate esters, pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is employed to identify the volatile products generated during thermal degradation. bts.gov This technique allows for the separation and identification of individual decomposition products by analyzing their mass spectra. bts.gov For instance, the mass spectra of decomposition products can be compared against established spectral libraries for positive identification. bts.gov While specific fragmentation patterns for ethyl cyanate are not detailed in the provided information, mass spectrometry is a standard method for such analyses. The technique is also crucial for assessing sample purity, a critical factor for accurate kinetic and spectroscopic studies. gtfch.orgmdpi.com
Kinetic Studies via UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC)
The kinetics of chemical reactions involving this compound and similar compounds can be effectively monitored using UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC). ntnu.nosoton.ac.uk UV-Vis spectroscopy allows for the continuous measurement of changes in the concentration of a substance by tracking its absorbance at a specific wavelength. ntnu.no This method is particularly useful for studying reaction rates under various conditions, such as changes in temperature or reactant concentrations. ntnu.no
HPLC is another vital technique for kinetic analysis, offering the ability to separate, identify, and quantify components in a mixture. mdpi.com It is particularly valuable for monitoring the purity of the final product and tracking the progress of a reaction over time. mdpi.com For example, in the synthesis of related cyanate esters, HPLC has been used to assess the purity of the final compounds, ensuring that kinetic data is not skewed by the presence of impurities. mdpi.com
Molecular Conformation and Isomerism
The three-dimensional structure of this compound is not static; it exists as a mixture of different spatial arrangements known as conformers. The study of these conformers and the factors influencing their stability is a key area of research.
Investigation of Gauche and Anti-Conformations
This compound exhibits conformational isomerism, primarily existing in two forms: gauche and anti. rsc.org These conformers arise from the rotation around the C-C single bond. In the anti-conformation, the ethyl group and the cyanate group are positioned as far apart as possible, while in the gauche-conformation, they are closer together. rsc.org
| Conformation | Relative Stability (Early Studies) | Relative Stability (Recent Theoretical Studies) |
|---|---|---|
| Anti | More Stable | Approximately Equal to Gauche |
| Gauche | Less Stable | Approximately Equal to Anti |
Role of Hyperconjugative Interactions in Conformational Preferences
Hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital, play a significant role in determining the conformational preferences of this compound. rsc.orgresearchgate.netrsc.org Theoretical analyses have shown that these interactions are in favor of the gauche-conformation. rsc.orgresearchgate.netrsc.org
The deletion of these hyperconjugative interactions from theoretical models leads to an increased preference for the anti-conformation, highlighting the crucial impact of these electronic effects on the stability of the gauche form. rsc.orgresearchgate.netrsc.org Natural bond orbital (NBO) analysis is a common theoretical approach used to quantitatively assess the impact of hyperconjugative interactions. rsc.orgresearchgate.net
Influence of Pauli Exchange-Type Repulsions on Molecular Geometry
Pauli exchange-type repulsions, also known as steric repulsions, arise from the quantum mechanical principle that two electrons with the same spin cannot occupy the same space. These repulsive forces also influence the conformational preferences of this compound. rsc.orgresearchgate.netrsc.org
Electrostatic Contributions and Dipole-Dipole Interactions in Conformational Stability
The conformational stability of this compound is influenced by a delicate balance of several intramolecular forces, including electrostatic contributions and dipole-dipole interactions. The molecule primarily exists as two distinct rotational isomers (rotamers): the gauche- and anti-conformations. rsc.orgrsc.org The orientation of the polar cyanate group relative to the ethyl chain dictates the nature and magnitude of these electrostatic interactions, which play a significant role in determining the molecule's preferred shape.
Early investigations, including microwave spectroscopy and ab initio calculations, suggested that the anti-conformation of this compound was slightly more stable than the gauche-conformation. rsc.org For instance, calculations at the CCSD(T)/6-311+G(2d,2p)//B3LYP/6-311+G(2d,2p) level of theory indicated the anti-conformer is more stable by approximately 0.16 kcal mol⁻¹. rsc.org
Table 1: Reported Dipole Moment Data for this compound
| Parameter | Value (Debye) | Method/Comment | Source |
|---|---|---|---|
| Total Dipole Moment | 4.72 ± 0.09 | General value | wordpress.com |
| Dipole Component (μa) | 3.816 | Microwave Spectroscopy; x=a component | nist.gov |
| Dipole Component (μb) | 1.235 | Microwave Spectroscopy; y=b component | nist.gov |
| Total Dipole Moment (Calculated from components) | 4.011 | Microwave Spectroscopy | nist.gov |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Modeling of Ethyl Cyanate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving ethyl cyanate (B1221674). This computational approach allows for a detailed examination of reaction mechanisms, the role of intermediates, and the energetic properties of different molecular conformations.
Mechanistic Analysis of Reaction Pathways and Transition States
DFT calculations have been instrumental in elucidating the mechanisms of reactions where ethyl cyanate is a key reactant. For instance, in the asymmetric cyanation of activated olefins using ethyl cyanoformate, DFT studies at the B3LYP-D3(BJ)/6-31G**(SMD, toluene) level of theory have revealed a two-step mechanism. The initial step involves the cinchona alkaloid-catalyzed reaction between isopropanol (B130326) and ethyl cyanoformate to generate the active cyanating species. Subsequently, the cyanation of the olefin proceeds through C-C bond formation followed by a hydrogen transfer. mdpi.com The transition states for these steps have been located and characterized, providing crucial insights into the reaction's energetic barriers. mdpi.com For the non-catalytic reaction, a four-membered ring transition state is involved in the rate-determining C-H bond construction, with a calculated activation barrier of 34.2 kcal mol⁻¹. mdpi.com
In the context of ethyl carbamate (B1207046) formation from the reaction of cyanate and ethanol (B145695), DFT calculations have been employed to analyze the reaction mechanism. nih.gov These theoretical models have been crucial in understanding the kinetic and thermodynamic aspects of this reaction. nih.gov Similarly, theoretical calculations have been used to support the proposed mechanism for the formation of ylidenesulfamoyl chloride from the reaction of chlorosulfonyl isocyanate with an imide, demonstrating the broad applicability of DFT in mechanistic studies. beilstein-journals.org
Prediction of Conformational Energetics and Geometric Optimizations
DFT calculations are widely used to predict the conformational preferences and optimized geometries of molecules like this compound. acs.org Studies have shown that this compound exists as two main conformers: a gauche and a trans (or anti) form. acs.orgrsc.org While some levels of theory predict the anti-conformation to be slightly more stable, the energy difference between the two is very small, suggesting that both conformers are present in the gas phase. rsc.org For example, calculations at the CCSD(T)/6-311+G(2d,2p)//B3LYP/6-311+G(2d,2p) level of theory indicated the anti-conformation is more stable by about 0.16 kcal mol⁻¹. rsc.org Geometric optimizations using DFT provide the bond lengths, bond angles, and dihedral angles for these stable conformations, which are essential for understanding their structure and reactivity. researchgate.netfaccts.de The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining accurate geometric parameters and energetic information. science.gov
Table 1: Comparison of Calculated Relative Energies for this compound Conformers
| Level of Theory | Conformer | Relative Energy (kcal mol⁻¹) | Reference |
|---|---|---|---|
| CCSD(T)/6-311+G(2d,2p)//B3LYP/6-311+G(2d,2p) | anti | 0.00 | rsc.org |
| CCSD(T)/6-311+G(2d,2p)//B3LYP/6-311+G(2d,2p) | gauche | 0.16 | rsc.org |
| MP2/6-311++G** | anti | 0.00 | rsc.org |
| MP2/6-311++G** | gauche | -0.01 | rsc.org |
| G3MP2 | anti | 0.00 | rsc.org |
| G3MP2 | gauche | -0.01 | rsc.org |
This table is interactive and allows for sorting and filtering of the data.
High-Level Ab Initio Computational Methods (e.g., G3(MP2), MP2/6-311++G**)
For a more refined understanding of the energetic landscape of this compound, high-level ab initio computational methods are employed. These methods provide a more accurate description of electron correlation, which is critical for determining reaction barriers and conformational energies.
Energetic Landscape Mapping for Decomposition and Isomerization
High-level calculations, such as the G3(MP2) and MP2/6-311++G** methods, have been used to investigate the unimolecular retro-ene decomposition and isomerization reactions of this compound. researchgate.net These studies have mapped out the potential energy surface for these reactions, identifying the transition states and calculating the activation energies. researchgate.net The results indicate that the retro-ene decomposition of this compound is more feasible than its isomerization to ethyl isocyanate. researchgate.net The calculated activation Gibbs free energy for the isomerization of this compound to ethyl isocyanate is significant, with a value of 52.31 kcal mol⁻¹ at the B3LYP/6-311+G(2d,2p) level, suggesting this process is unlikely to occur unimolecularly at ambient temperatures. rsc.org These high-level calculations provide a quantitative picture of the competing reaction pathways available to this compound.
Table 2: Calculated Activation Gibbs Free Energies (ΔG≠) for this compound Isomerization
| Method | Reaction | ΔG≠ (kcal mol⁻¹) | Reference |
|---|---|---|---|
| B3LYP/6-311+G(2d,2p) | This compound → Ethyl isocyanate | 52.31 | rsc.org |
This table is interactive and allows for sorting and filtering of the data.
Theoretical Studies on Intermolecular and Intramolecular Interactions
Theoretical methods are also crucial for understanding the non-covalent interactions that govern the structure and properties of this compound systems.
Theoretical investigations have shed light on the nature of both intramolecular and intermolecular interactions in systems related to this compound. researchgate.netresearchgate.net Intramolecular interactions, such as hyperconjugative effects and Pauli exchange-type repulsions, play a significant role in determining the conformational preferences of this compound. researchgate.net For the gauche-conformation of this compound, hyperconjugative interactions, Pauli repulsions, and electrostatic dipole-dipole interactions are all favorable. researchgate.net Natural Bond Orbital (NBO) analysis is a common tool used to quantify these intramolecular interactions, such as the stabilization energies associated with electron delocalization. researchgate.net
Intermolecular interactions are critical in the condensed phase. Studies on the related ethyl isocyanate have shown that at higher temperatures, direct dynamical interactions with the solvent are the dominant contribution to the vibrational dephasing and absorption line shape. stanford.edu As the temperature is lowered, the influence of these direct solvent interactions decreases. stanford.edu Understanding these interactions is key to bridging the gap between theoretical calculations on isolated molecules and experimental observations in solution or the solid state. researchgate.net
Academic Investigations into the Formation of Ethyl Carbamate Via Ethyl Cyanate
Ethyl Cyanate (B1221674) as a Direct Precursor in Specific Chemical Systems
Ethyl cyanate is a direct precursor to ethyl carbamate (B1207046), particularly in systems containing ethanol (B145695). nih.govcabidigitallibrary.org The reaction involves the ethanolysis of this compound, where ethanol reacts with the cyanate to form ethyl carbamate. This pathway is of particular interest in the context of certain alcoholic beverages, such as stone fruit spirits and sugarcane spirits, where cyanogenic glycosides present in the raw materials can hydrolyze to yield cyanate. nih.govmdpi.comnih.gov
The thermal decomposition of urea (B33335) during processes like distillation can also release cyanic acid, which is a precursor to this compound and subsequently ethyl carbamate. mdpi.comscielo.br This highlights the role of this compound as a central intermediate in multiple pathways leading to ethyl carbamate formation.
Kinetic Studies of Ethyl Carbamate Formation from this compound and Ethanol
Kinetic studies have been instrumental in understanding the rate and influencing factors of ethyl carbamate formation from this compound and ethanol. These studies provide quantitative data on how the reaction proceeds under various conditions.
Research investigating the reaction between cyanate and ethanol has determined specific rate constants for the formation of ethyl carbamate. In a study conducted in a 48% aqueous ethanolic solution at pH 4.5 and 25 °C, the rate constant for ethyl carbamate formation was found to be (8.9 ± 0.4) × 10⁻⁵ s⁻¹. acs.orgnih.gov Interestingly, under the studied conditions, the reaction was found to be independent of both ethanol and cyanate concentrations, suggesting a pseudo-first-order reaction with respect to another factor, likely the formation of the active precursor from cyanate. acs.orgnih.gov
Table 1: Rate Constants for Ethyl Carbamate Formation
| Parameter | Value | Conditions |
| Rate Constant (k) | (8.9 ± 0.4) × 10⁻⁵ s⁻¹ | 25 °C, 48% aqueous ethanol, pH 4.5 |
This table presents the experimentally determined rate constant for the formation of ethyl carbamate from the reaction of cyanate and ethanol under specific laboratory conditions.
Temperature and pH have a significant impact on the kinetics of ethyl carbamate formation from this compound.
Temperature: The rate of ethyl carbamate formation increases with rising temperature. acs.orgnih.govnih.gov This is a critical factor, especially in processes involving heat, such as distillation and pasteurization. nih.govnih.gov Thermodynamic parameters for the reaction have been determined, with an activation enthalpy (ΔH‡) of 19.4 ± 1 kcal/mol, indicating a notable temperature dependence. acs.orgnih.gov
pH: The reaction rate decreases as the pH of the solution increases. acs.orgnih.gov The formation of ethyl carbamate is more favorable under acidic conditions. nih.gov This is attributed to the fact that the active precursor for the reaction is isocyanic acid (HNCO), which is in equilibrium with the cyanate ion (NCO⁻). acs.orgnih.gov Lower pH shifts this equilibrium towards the more reactive isocyanic acid.
Table 2: Influence of Temperature and pH on Reaction Rate
| Factor | Effect on Reaction Rate | Reference |
| Increasing Temperature | Increases | acs.orgnih.govnih.gov |
| Increasing pH | Decreases | acs.orgnih.gov |
This table summarizes the qualitative effects of temperature and pH on the rate of ethyl carbamate formation from this compound.
Mechanistic Pathways of Ethyl Carbamate Formation
Understanding the mechanistic pathways provides a detailed picture of the chemical transformations involved in the formation of ethyl carbamate from this compound.
Molecular modeling studies, specifically using Density Functional Theory (DFT), have been employed to analyze the reaction mechanism. acs.orgnih.gov These studies have identified isocyanic acid (HNCO) as the active species that directly reacts with ethanol to form ethyl carbamate. acs.orgnih.gov Cyanate ion (NCO⁻) itself is less reactive, and its protonation to form isocyanic acid is a key step in the reaction pathway, which explains the observed pH dependence. acs.orgnih.gov
The reaction proceeds through a transition state where the ethanol molecule attacks the carbonyl carbon of isocyanic acid. The calculated activation parameters from these theoretical models, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are in very good agreement with the experimental values, lending strong support to the proposed mechanism. acs.orgnih.gov The calculated values are ΔG‡ = 23.0 ± 1 kcal/mol, ΔH‡ = 19.4 ± 1 kcal/mol, and ΔS‡ = -12.1 ± 1 cal/K·mol. acs.orgnih.gov
Applications of Ethyl Cyanate in Academic Organic Synthesis
Utilization as a Versatile Reagent in Complex Molecule Construction
The versatility of ethyl cyanate (B1221674) and related cyanate esters in organic synthesis stems from the electronic properties of the cyanate group. This functional group can participate in a variety of transformations, most notably cycloaddition reactions, making it a valuable tool for constructing heterocyclic systems.
Key Reaction Types:
Cycloaddition Reactions: The cyanate functional group can readily participate in cycloaddition reactions to form various heterocyclic structures. The C≡N triple bond, activated by the adjacent oxygen atom, can act as a dipolarophile. While specific examples involving ethyl cyanate are specialized, the reactivity of analogous small molecules provides insight. For instance, ethyl cyanoformate, which also contains a cyano group attached to an ester moiety, has been shown to undergo [3+2] cycloaddition reactions with cycloimmonium ylides to produce fused azaheterocycles such as imidazo[1,2-a]pyridines. researchgate.net This type of reaction is a powerful method for constructing complex molecular scaffolds from simpler precursors. Furthermore, the isocyanate resonance structure of the cyanate group suggests its potential to undergo [2+2] cycloadditions with various unsaturated molecules, a fundamental process in synthetic chemistry. nih.gov
Electrophilic Behavior and Cyanide Donation: Reagents with similar structures, such as ethyl cyanoformate, can function as both an electrophile and a source of cyanide. acs.org In reactions catalyzed by cyanide ions, these molecules can engage in tandem carbon-carbon bond-forming reactions. acs.org For example, the reaction with acyl phosphonates can yield protected tertiary carbinols, showcasing a sophisticated transformation where the reagent's dual reactivity is harnessed to build molecular complexity. acs.org
Table 1: Examples of Heterocyclic Systems Synthesized Using Cyanate-like Reagents
| Reagent Used (Analogous to this compound) | Reaction Type | Heterocyclic Product | Significance | Reference |
| Ethyl Cyanoformate | [3+2] Cycloaddition | Imidazo[1,2-a]pyridines | Core structures in medicinal chemistry | researchgate.net |
| Ethyl Cyanoformate | [3+2] Cycloaddition | Pyrrolo[2,1-a]isoquinolines | Fused N-heterocycles with unique photophysical properties | researchgate.net |
| Ethyl Cyanoformate | Asymmetric Cyanation | Chiral β-cyanated compounds | Intermediates for pharmaceuticals | acs.org |
Synthetic Intermediacy in the Preparation of Biologically Active Molecules
The utility of this compound as a synthetic intermediate extends to the preparation of molecules with potential biological activity. This is often achieved through the construction of heterocyclic frameworks or by leveraging the cyanate group as a handle for further functionalization.
The heterocyclic systems generated from cycloaddition reactions are themselves valuable scaffolds in medicinal chemistry. Fused azaheterocycles, for example, are present in numerous biologically active compounds. researchgate.net The synthesis of these structures using cyanate-like reagents provides a direct route to novel chemical entities for biological screening. researchgate.net
Moreover, the cyano group is an exceptionally versatile functional group in organic synthesis. beilstein-journals.org It can be readily converted into a wide array of other functionalities, including amines, amides, and carboxylic acids, which are ubiquitous in pharmaceuticals. beilstein-journals.org The strategic introduction of a cyano group via a reagent like this compound can be a pivotal step in a synthetic sequence. Research has demonstrated that asymmetric cyanation of olefins using ethyl cyanoformate as the cyanide source can produce enantioenriched intermediates. acs.org These chiral building blocks are highly valuable as they can be transformed into important pharmaceutical targets, such as the neurotransmitter γ-aminobutyric acid (GABA). acs.org
Role in the Synthesis of Specialty Polymers and Resins
Perhaps the most significant industrial and academic application of cyanate esters, including this compound as the parent compound, is their role as monomers in the synthesis of cyanate ester resins. researchgate.net These materials are a class of high-performance thermosetting polymers known for their exceptional properties. researchgate.netinnospk.com
The polymerization proceeds through a cyclotrimerization reaction, where three cyanate (-OCN) functional groups react to form an extremely stable, six-membered triazine ring. innospk.com This process results in a dense, three-dimensional, cross-linked polymer network, which imparts the material with its characteristic high performance. innospk.com
The resulting cyanate ester resins exhibit a unique combination of desirable properties that make them suitable for demanding applications:
High Thermal Stability: The triazine rings are exceptionally stable, leading to polymers with high glass transition temperatures (Tg), often exceeding 250°C, and thermal decomposition temperatures above 400°C. innospk.compolymer-korea.or.kr
Excellent Dielectric Properties: These resins have a very low dielectric constant and dielectric loss, making them superior electrical insulators for high-frequency electronics. researchgate.netinnospk.com
Low Moisture Absorption: The hydrophobic nature of the polymer network results in minimal water absorption, which ensures dimensional stability and consistent performance in humid environments. researchgate.netinnospk.com
Superior Mechanical Properties: The highly cross-linked structure provides high strength, stiffness, and good adhesion to various substrates. researchgate.netpolymer-korea.or.kr
Due to this impressive property profile, cyanate ester resins are widely used in advanced technology sectors, including the aerospace industry for structural composites, the electronics industry for printed circuit boards and microelectronic encapsulation, and in the automotive field for high-performance components. innospk.comresearchgate.net
Table 2: Typical Properties of a Cyanate Ester Resin (Bisphenol A Dicyanate-Based)
| Property | Value | Significance | Reference |
| Glass Transition Temperature (Tg) | ≥ 250 °C | High-temperature operational capability | innospk.com |
| Thermal Decomposition Temp. | ≥ 420 °C | Excellent thermal stability | innospk.com |
| Dielectric Constant (@ 1MHz) | ≤ 3.0 | Superior electrical insulation for high-frequency applications | innospk.com |
| Dielectric Loss (@ 1MHz) | ≤ 0.005 | Minimizes signal loss in electronics | innospk.com |
| Water Absorption | Low | High dimensional stability and reliable performance | researchgate.net |
| Curing Mechanism | Cyclotrimerization | Forms stable triazine rings | innospk.com |
Research on Ethyl Cyanate Derivatives and Structural Analogues
Synthesis and Characterization of Novel Organocyanate Derivatives
The synthesis of organocyanate esters is a significant area of research, driven by their utility in creating high-performance thermosetting polymers known as polycyanurates. iccm-central.org The primary and most established method for synthesizing cyanate (B1221674) esters involves the reaction of a phenolic compound with a cyanogen (B1215507) halide, typically cyanogen bromide (BrCN) or cyanogen chloride (ClCN), in the presence of a base. google.commdpi.comresearchgate.net Triethylamine (B128534) is commonly used as the base to neutralize the hydrogen halide formed during the reaction. mdpi.compsgitech.ac.in
This fundamental reaction can be applied to a wide variety of phenols, leading to a diverse range of novel cyanate esters. Research has demonstrated the synthesis of cyanate esters from complex phenolic structures, including:
Bisphenols with Sulfur-Containing Bridges : Monocyanate esters have been synthesized from mono-O-methylated bisphenols containing sulfide (B99878) (-S-) and sulfonyl (-SO2-) bridges. mdpi.comnih.gov The synthesis involves a two-step process: mono-O-methylation of the starting bisphenol, followed by cyanation of the remaining phenolic hydroxyl group with cyanogen bromide and triethylamine in acetone (B3395972) at low temperatures (-30 °C). mdpi.com
Renewable Phenols : Sustainable precursors like cardanol, a component of cashew nut shell oil, have been converted into cyanate ester resins. rsc.org Multifunctional cyanate esters have also been developed from bio-phenols and fossil-based phenols. psgitech.ac.in
Naphthalene-based Phenols : Dicyanate esters containing a naphthalene (B1677914) unit, such as 2,7-dihydroxynaphthalene (B41206) dicyanate (DNCY), have been synthesized by reacting the corresponding diol with cyanogen bromide. researchgate.net
The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A standard suite of analytical techniques is employed for this purpose:
Infrared (IR) Spectroscopy : Used to confirm the presence of the characteristic O-C≡N functional group. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. mdpi.comnih.gov
Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound. mdpi.com
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final product, which is critical as residual phenols can affect subsequent polymerization reactions. mdpi.com
Differential Scanning Calorimetry (DSC) : This thermal analysis technique is used to study the curing (polymerization) behavior of the cyanate ester monomers. mdpi.compsgitech.ac.in
| Derivative Name | Phenolic Precursor | Reagents | Key Findings/Characterization | Reference |
| (4-cyanatophenyl)(4′-methoxyphenyl)sulfane | 4-((4-methoxyphenyl)thio)phenol | Cyanogen bromide, Triethylamine | Structure confirmed by IR, NMR, MS. Purity checked by HPLC. Found to be stable. | mdpi.com |
| 1-cyanato-4-((4-methoxyphenyl)sulfonyl)benzene | 4-((4-methoxyphenyl)sulfonyl)phenol | Cyanogen bromide, Triethylamine | Synthesized product was found to be hydrolytically unstable. | mdpi.com |
| Cardanol-based cyanate ester | Cardanol | Cyanogen bromide, Triethylamine | A bio-based resin with both cyanate and unsaturated alkyl chain functionalities. | rsc.org |
| 2,7-dihydroxynaphthalene dicyanate (DNCY) | 2,7-dihydroxynaphthalene | Cyanogen bromide, Triethylamine | Characterized by FT-IR, NMR, and elemental analysis. Showed higher thermal stability than bisphenol A dicyanate. | researchgate.net |
Comparative Chemical Reactivity Studies with Related Cyanate Esters
The defining reaction of cyanate esters is their thermally initiated [2+2+2] cyclotrimerization, which forms a highly cross-linked polymer network consisting of stable aromatic 1,3,5-triazine (B166579) rings. nih.govmdpi.comrsc.org The kinetics of this curing process are of paramount importance for the application of these materials in areas like aerospace and electronics. iccm-central.orgmdpi.com
Differential scanning calorimetry (DSC) is the primary technique used to study the cure kinetics, measuring the heat evolved during the exothermic cyclotrimerization reaction. mdpi.commdpi.com This allows for the determination of key kinetic parameters such as the enthalpy of reaction and the activation energy.
Comparative studies reveal significant differences in reactivity among various cyanate esters:
Influence of Catalysts : The cyclotrimerization process can be accelerated by catalysts. For instance, the introduction of a catalyst was shown to reduce the curing temperature of a phenol/hydroxybenzaldehyde-based cyanate ester (HTC) from 224°C to 126°C. psgitech.ac.in Thiols have also been shown to promote polycyanurate formation at ambient temperatures under UV irradiation, potentially acting in a manner similar to phenols, which are known to facilitate the cure of cyanate esters. rsc.org
Monomer Structure : The reactivity of cyanate esters is highly dependent on their molecular structure. A study comparing three structurally similar cyanate esters with varying numbers of p-phenylene units found that their activation energies for cyclotrimerization were markedly different, spanning a range from 50 to 100 kJ mol⁻¹. rsc.orgrsc.org This difference was attributed to the sensitivity of the reaction mechanism to impurities like residual phenols and water. rsc.orgrsc.org
Reaction Regime : For complex monomers, such as rigid tricyanate esters, the polymerization can transition from being kinetically controlled to diffusion-controlled as the viscosity of the reacting mixture increases. mdpi.comresearchgate.net In contrast, dicyanate esters with more flexible bridging units often remain in the kinetically controlled regime throughout the reaction under non-isothermal conditions. mdpi.com
| Cyanate Ester Type | Kinetic Parameter | Value | Measurement Technique | Key Observation | Reference |
| S-bridged monocyanate ester | Enthalpy of Cyclotrimerization | 90 ± 5 kJ/mol | DSC | Value is in good agreement with similar literature compounds. | nih.gov |
| Rigid Tricyanate Ester | Enthalpy of Polymerization | 62 kJ/mol of OCN groups | DSC | This value is lower than the typical 80-110 kJ/mol reported for mono- and di-cyanate esters. | mdpi.com |
| Various Phenyl Cyanates | Activation Energy (Ea) | 50 - 100 kJ/mol | Isoconversional Kinetic Analysis (from DSC data) | Ea varies significantly with monomer structure and conversion, sensitive to impurities. | rsc.org |
Structure-Reactivity Relationships in the Ethyl Cyanate Family
The relationship between the molecular structure of a cyanate ester and its reactivity is a central theme in the development of new materials. mdpi.com The "this compound family" can be broadly considered to include various alkyl and simple aryl cyanates, where the nature of the organic group (R in R-OCN) dictates the compound's behavior.
Several key structural factors influence reactivity:
Steric Hindrance : The steric bulk of the group attached to the cyanate function can influence the ease of cyclotrimerization. While not extensively detailed for this compound itself in the provided results, research on more complex systems, such as dicyanates derived from creosol, shows that more sterically demanding bridging groups lead to slower, but more complete, curing.
Electronic Effects : For aryl cyanates, the electronic nature of substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups can affect the electron density of the cyanate group, influencing its susceptibility to nucleophilic attack, which is often the initial step in the polymerization mechanism. nih.gov The polymerization of aryl cyanates is known to be sensitive to nucleophilic compounds, including residual phenols from the synthesis. mdpi.comnih.gov
Molecular Flexibility : In larger dicyanate monomers, the flexibility of the bridging unit between the two cyanate-bearing rings is critical. Rigid monomers may lead to polymers with higher glass transition temperatures, but their polymerization process is more likely to become limited by diffusion as the cross-linked network forms. mdpi.comresearchgate.net In contrast, flexible linkers can allow for more complete conversion before vitrification. mdpi.com
Purity and Impurities : The presence of impurities, particularly residual unreacted phenols or water, can significantly alter the reaction kinetics. rsc.org Phenols can act as catalysts, initiating the formation of an imidocarbonate intermediate, which then reacts with other cyanate molecules. nih.gov The concentration of these impurities can vary significantly between different batches and types of cyanate esters, complicating direct reactivity comparisons. rsc.orgrsc.org
Analogous Studies with Ethyl Thiocyanate (B1210189) and Ethyl Selenocyanate (B1200272)
Replacing the oxygen atom in this compound with its heavier chalcogen counterparts, sulfur (S) and selenium (Se), leads to ethyl thiocyanate (C₂H₅SCN) and ethyl selenocyanate (C₂H₅SeCN), respectively. These structural analogues provide a valuable platform for studying how changing the heteroatom affects molecular properties and reactivity.
Synthesis: The synthesis of these analogues typically involves nucleophilic substitution reactions.
Ethyl Thiocyanate : Can be synthesized via the nucleophilic substitution of an ethyl halide (like ethyl bromide) with a thiocyanate salt, such as potassium thiocyanate. solubilityofthings.com
Ethyl Selenocyanate : The synthesis often involves the reaction of an appropriate substrate with potassium selenocyanate (KSeCN). nih.govresearchgate.net For example, allylic selenocyanates can be readily prepared by reacting allylic bromides with KSeCN in acetone. nih.gov A general method for producing α-carbonyl selenocyanates involves reacting aryl methyl ketones with selenium dioxide and malononitrile. acs.org
Comparative Studies: Computational and spectroscopic studies have been conducted to compare the structural and reactive properties of this compound (1), ethyl thiocyanate (2), and ethyl selenocyanate (3). rsc.orgresearchgate.netrsc.org
Conformational Preferences : A key difference lies in their preferred molecular geometry. While some early work suggested ethyl thiocyanate prefers an anti-conformation, later microwave, Raman, and infrared matrix isolation studies concluded that the gauche-conformation is more stable. rsc.org For this compound, computational studies suggest that the gauche- and anti-conformations have nearly the same energy, meaning both rotamers exist in roughly equal populations. rsc.orgresearchgate.net For ethyl selenocyanate, the gauche-conformation is preferred. rsc.org
Reactivity : The unimolecular retro-ene decomposition and isomerization reactions of these three compounds have been investigated computationally. The studies found that the retro-ene decomposition is more feasible (has a lower activation energy) than the corresponding cyanate → isocyanate (or thiocyanate → isothiocyanate) isomerization for all three compounds. rsc.orgresearchgate.net Pauli exchange-type repulsions were identified as having a determining impact on these retro-ene decomposition reactions. rsc.org
| Compound | Most Stable Conformer | Calculated Energy Difference (Anti - Gauche) | Key Reactivity Feature | Reference |
| This compound | Gauche and Anti are nearly equal in energy | ~0.14 kcal/mol (anti slightly more stable in one study) | Retro-ene decomposition is favored over isomerization to isocyanate. | rsc.orgresearchgate.net |
| Ethyl Thiocyanate | Gauche | -1.0 to -1.68 kcal/mol (gauche more stable) | The gauche conformer is experimentally observed to be more stable. | rsc.org |
| Ethyl Selenocyanate | Gauche | N/A (Gauche preference implied) | Retro-ene decomposition is the more feasible unimolecular reaction. | rsc.orgresearchgate.net |
Future Research Directions in Ethyl Cyanate Chemistry
Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches
While conventional methods for synthesizing ethyl cyanate (B1221674) exist, such as the thermolysis of thiatriazole intermediates or the reaction of ethyl chloroformate with sodium cyanate , there is a clear need for more sustainable and efficient synthetic pathways. Future research should focus on developing "green" methodologies that align with environmental principles. This includes exploring reactions that utilize renewable feedstocks, minimize waste generation, employ atom-economical processes, and operate under milder conditions ekb.eg. Investigating bio-based precursors for cyanate synthesis, drawing parallels from advancements in other bio-derived materials dntb.gov.uaacs.orgresearchgate.net, could offer a sustainable avenue. Furthermore, the development of catalytic methods for the direct synthesis of ethyl cyanate from simpler, readily available starting materials represents a significant research opportunity ekb.egijrpr.com.
Advanced Mechanistic Elucidations for Complex Reaction Systems
Understanding the intricate mechanisms by which this compound participates in chemical transformations is crucial for controlling its reactivity and designing new synthetic strategies. While some reaction pathways, such as nucleophilic additions and hydrolysis, are understood , and its polymerization via cyclotrimerization is well-studied in the context of cyanate esters informahealthcare.comnih.govresearchgate.net, detailed mechanistic insights into this compound's behavior in more complex, multi-component reaction systems remain an area for exploration. Future work should leverage advanced spectroscopic techniques and computational modeling, such as Density Functional Theory (DFT), to elucidate transient intermediates, transition states, and reaction dynamics ijrpr.com. Investigating the influence of various reaction environments and co-reactants on this compound's reactivity, including potential isomerization pathways or decomposition mechanisms acs.orgrsc.org, will be vital for its controlled application.
Development of Novel Catalytic Systems for Specific Transformations
Catalysis plays a pivotal role in modern organic synthesis, enabling selective and efficient transformations. Research into novel catalytic systems for this compound chemistry is a critical future direction. This could involve the development of highly selective catalysts for the synthesis of this compound itself, potentially reducing reliance on harsh reagents or conditions ekb.egscience.gov. Furthermore, exploring catalytic approaches for specific reactions of this compound, such as cycloadditions, functional group interconversions, or polymerization processes, could unlock new synthetic utility ekb.egtandfonline.comd-nb.infogoogle.com. This includes investigating transition metal catalysis, organocatalysis, and potentially biocatalysis, to achieve unprecedented reactivity and selectivity. For instance, the catalytic curing of cyanate esters with various transition metal complexes is an active area mdpi.com, suggesting potential for similar catalytic strategies with this compound.
Expanded Role in Preparative Chemistry and Material Science Research
This compound's inherent reactivity makes it a valuable synthon in preparative chemistry, and its potential in material science warrants further investigation. Future research could focus on expanding its role as a building block for synthesizing complex organic molecules, potentially through diversity-oriented synthesis strategies ekb.eg. Exploring its incorporation into novel polymers and functional materials is another key area. Cyanate esters, in general, are known for their excellent thermal and mechanical properties, finding applications in advanced composites and electronics researchgate.netinformahealthcare.commdpi.comrsc.org. Research could investigate how this compound derivatives might contribute to new materials with tailored properties, such as enhanced thermal stability, specific dielectric characteristics, or even shape-memory functionalities researchgate.net. Its potential as a vibrational probe, as suggested for organic cyanates nih.gov, also presents an avenue for specialized applications.
Computational Predictions for Novel Reactivity and Molecular Design
Computational chemistry offers powerful tools for predicting chemical behavior and guiding experimental design. Future research should harness these capabilities to explore novel reactivity and design new molecular structures involving this compound. Advanced computational methods, including DFT, molecular dynamics, and machine learning (ML) algorithms, can predict reaction pathways, identify optimal reaction conditions, and even design novel catalysts or materials ijrpr.comijnc.irirejournals.comuibk.ac.at. For example, computational studies can predict the conformational preferences and decomposition pathways of this compound rsc.org, aiding in understanding its stability and reactivity. Furthermore, ML models can accelerate the discovery of new reactions and optimize synthetic routes, providing a predictive framework for this compound's chemical transformations ijnc.irjetir.org. This predictive power can guide the rational design of new molecules and materials incorporating the this compound moiety.
Q & A
Q. What are the common methods for synthesizing ethyl cyanate, and how can purity be ensured during preparation?
this compound is typically synthesized via nucleophilic substitution reactions between cyanate ions (e.g., potassium cyanate) and ethyl halides or through reactions with hydrogen cyanide in the presence of catalysts. Key steps include:
- Distillation under reduced pressure to isolate this compound while avoiding thermal decomposition (decomposition occurs above 0°C).
- Storage at -80°C to prevent gradual decomposition into ethyl isocyanate and cyanic acid .
- Purity verification using mass spectrometry (MS) to detect impurities such as ethyl isocyanate (m/z 71) and cyanic acid (m/z 44) .
Q. What analytical techniques are most effective for identifying this compound and its decomposition products?
- Mass Spectrometry (MS):
Q. Under what conditions does this compound undergo thermal decomposition, and what are the primary products?
this compound decomposes at 200–250°C via two pathways:
- Isocyanate Formation: Ethyl isocyanate (m/z 71) and cyanic acid.
- Elimination Reactions: Ethylene and hydrogen cyanide.
| Temperature (°C) | Primary Products | Key m/z Ratios |
|---|---|---|
| 200–250 | Ethyl isocyanate | 56:71 = 1.44 |
| >250 | Ethylene, HCN | 28, 27 |
These pathways are confirmed via MS fragmentation patterns and thermodynamic calculations .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound reacts with nucleophiles like thiols or cyanide ions?
this compound undergoes addition-elimination reactions :
- With Thiols: Forms thiolcyanates (RSCN) via nucleophilic attack at the electrophilic carbon, followed by elimination of ethanol.
- With Cyanide Ions: Produces cyanomethyl carbamate intermediates, which decompose into cyanate esters and ammonia . Computational studies (DFT) support a transition state where isocyanic acid (HNCO) acts as the reactive intermediate .
Q. What methodologies resolve contradictions in kinetic data for ethyl carbamate formation from this compound under varying pH and ethanol concentrations?
Conflicting kinetic data arise from pH-dependent cyanate speciation (HNCO vs. NCO⁻) and solvent polarity effects. Resolve via:
- Central Composite Design (RSM): Optimize variables (pH, ethanol concentration) to model non-linear relationships .
- Isokinetic Relationships: Compare activation parameters (ΔH‡, ΔS‡) across studies. For example, ΔH‡ = 19.4 kcal/mol and ΔS‡ = -12.1 cal/K·mol at pH 4.5 .
| pH | Ethanol (%) | Rate Constant (s⁻¹) |
|---|---|---|
| 3.0 | 48 | 9.2 × 10⁻⁵ |
| 4.5 | 48 | 8.0 × 10⁻⁵ |
| 6.0 | 48 | 6.5 × 10⁻⁵ |
Q. How can computational methods (e.g., DFT) validate experimental thermodynamic parameters for this compound reactions?
Density Functional Theory (DFT) calculates Gibbs free energy (ΔG‡) and entropy (ΔS‡) for transition states. For ethyl carbamate formation:
- Experimental ΔG‡: 23.0 ± 1 kcal/mol .
- DFT ΔG‡: 22.8 kcal/mol (error <1%) . These methods identify reactive intermediates (e.g., HNCO) and explain solvent effects on reaction pathways.
Q. What protocols minimize decomposition during mass spectrometric analysis of this compound?
- Inlet Temperature Control: Maintain inlet lines below 200°C to prevent thermal degradation .
- Rapid Analysis: Use fast scan modes (e.g., Selected Ion Monitoring) to reduce residence time in heated zones.
- Internal Standards: Spike with deuterated analogs (e.g., d₅-ethyl cyanate) to correct for in-source fragmentation .
Q. How do solvent polarity and temperature influence the stability of this compound in solution?
- Polar Solvents (e.g., Water): Accelerate hydrolysis to cyanic acid and ethanol (half-life <24 hrs at 25°C) .
- Nonpolar Solvents (e.g., Toluene): Extend stability (half-life >1 week at 0°C) .
- Temperature: Arrhenius plots show a 10°C increase reduces half-life by 50% .
| Solvent | Temperature (°C) | Half-Life (Days) |
|---|---|---|
| Water | 25 | <1 |
| Ethanol | 0 | 3 |
| Toluene | -20 | >30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
